molecular formula C17H24O4 B12571607 Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate CAS No. 489448-35-3

Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate

Cat. No.: B12571607
CAS No.: 489448-35-3
M. Wt: 292.4 g/mol
InChI Key: AMKGVKBEOBKNRA-UHFFFAOYSA-N
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Description

Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of malonic acid, featuring two 4-methylpent-2-yn-1-yl groups attached to the central carbon atom of the propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alkynyl alcohols. One common method includes the reaction of dimethyl malonate with 4-methylpent-2-yn-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.

    Industry: It is utilized in the production of advanced materials, such as specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a versatile intermediate, participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. The pathways involved typically include nucleophilic addition, elimination, and substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl propargylmalonate
  • Dimethyl 2,2-di(prop-2-yn-1-yl)malonate
  • Dimethyl 2-methyl-2-(pent-4-yn-1-yl)propanedioate

Uniqueness

Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate is unique due to the presence of two 4-methylpent-2-yn-1-yl groups, which impart distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where specific spatial arrangements are required. Its reactivity and versatility in various chemical reactions also set it apart from other similar compounds.

Properties

CAS No.

489448-35-3

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

dimethyl 2,2-bis(4-methylpent-2-ynyl)propanedioate

InChI

InChI=1S/C17H24O4/c1-13(2)9-7-11-17(15(18)20-5,16(19)21-6)12-8-10-14(3)4/h13-14H,11-12H2,1-6H3

InChI Key

AMKGVKBEOBKNRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CCC(CC#CC(C)C)(C(=O)OC)C(=O)OC

Origin of Product

United States

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